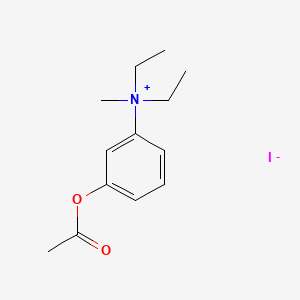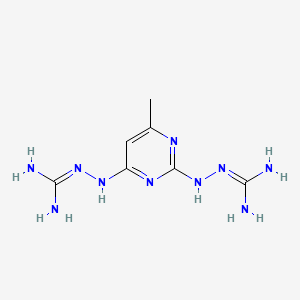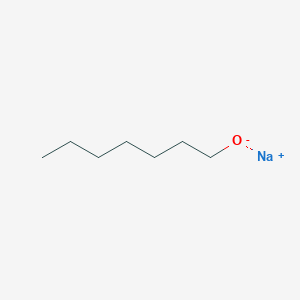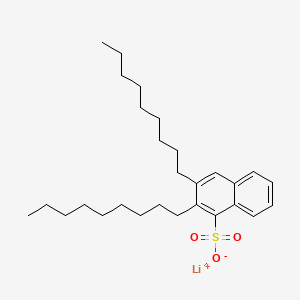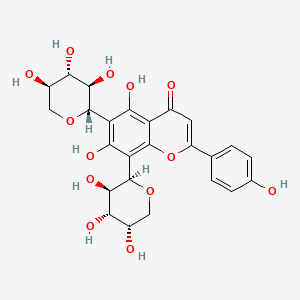
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is a flavonoid compound with significant antioxidant activity. It can be isolated from traditional Chinese medicine, specifically from the plant Tiepi Shihu . This compound is known for its potential health benefits and is a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside typically involves the extraction from natural sources rather than synthetic routes. It is isolated from plants like Tiepi Shihu using solvent extraction methods . The compound is then purified through various chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. The process involves large-scale extraction and purification techniques to isolate the compound in significant quantities.
化学反応の分析
Types of Reactions
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside has a wide range of scientific research applications :
Biology: The compound is investigated for its role in cellular processes and its potential to modulate various biological pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is explored for its use in developing natural antioxidants for food preservation and cosmetic formulations.
作用機序
The mechanism of action of Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside involves its antioxidant activity . The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. It interacts with various molecular targets and pathways, including the modulation of signaling pathways involved in inflammation and cell survival.
類似化合物との比較
Similar Compounds
Apigenin-6-C-beta-D-xylopyranosyl-8-C-alpha-L-arabinopyranoside is similar to other flavonoid compounds such as:
- Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside
- Apigenin 6,8-di-C-alpha-L-arabinopyranoside
- Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isoschaftoside)
- Apigenin 6-C-beta-D-glucopyranosyl-8-C-alpha-L-arabinopyranoside (schaftoside)
- Apigenin 6-C-beta-D-glucopyranosyl-8-C-beta-L-arabinopyranoside (neoschaftoside)
- Apigenin 6,8-di-C-beta-D-glucopyranoside (vicenin-2)
- Luteolin 6-C-beta-D-glucopyranoside (isoorientin)
- Luteolin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside (isocarlinoside) .
Uniqueness
What sets this compound apart is its unique combination of sugar moieties attached to the flavonoid structure. This specific arrangement contributes to its distinct antioxidant properties and potential health benefits.
特性
分子式 |
C25H26O13 |
|---|---|
分子量 |
534.5 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17+,18+,21-,22-,24+,25-/m1/s1 |
InChIキー |
LDVNKZYMYPZDAI-LUCKJMCUSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


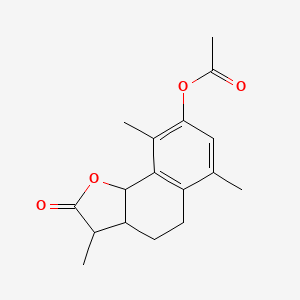
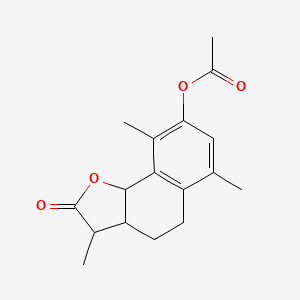
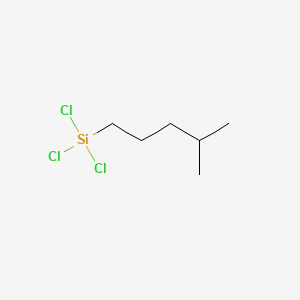
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
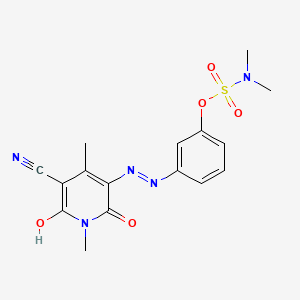
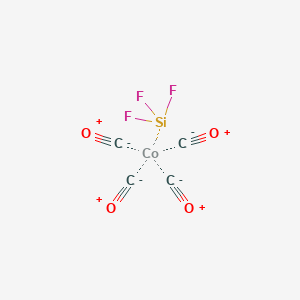
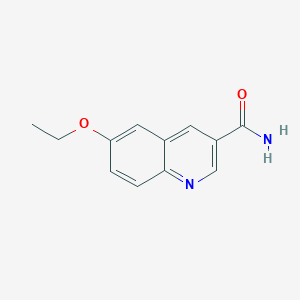
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
